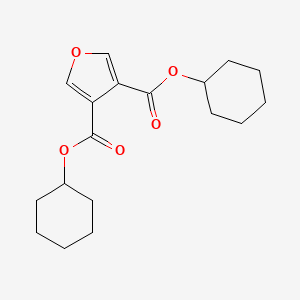
Dicyclohexyl furan-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is specifically known for its two cyclohexyl groups attached to the furan ring at the 3 and 4 positions, making it a unique and interesting compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl furan-3,4-dicarboxylate typically involves the reaction of dialkyl acetylenedicarboxylates with cyclohexyl groups under specific conditions. One common method is the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, which proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . This method provides a direct and efficient strategy for synthesizing structurally diverse polysubstituted furans, including this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, tetrahydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .
Aplicaciones Científicas De Investigación
Dicyclohexyl furan-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of environmentally benign polyesters and other polymeric materials
Mecanismo De Acción
The mechanism of action of dicyclohexyl furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3,4-furandicarboxylate: A similar compound with two methyl groups instead of cyclohexyl groups.
Polyethylene furan-2,5-dicarboxylate (PEF): A polymer derived from furan dicarboxylic acid, used as an environmentally friendly alternative to polyethylene terephthalate (PET).
Uniqueness
Dicyclohexyl furan-3,4-dicarboxylate is unique due to its specific substitution pattern with cyclohexyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
188842-54-8 |
|---|---|
Fórmula molecular |
C18H24O5 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
dicyclohexyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C18H24O5/c19-17(22-13-7-3-1-4-8-13)15-11-21-12-16(15)18(20)23-14-9-5-2-6-10-14/h11-14H,1-10H2 |
Clave InChI |
RTJOWUWHHKVXDE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=COC=C2C(=O)OC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)

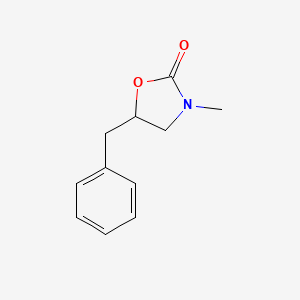

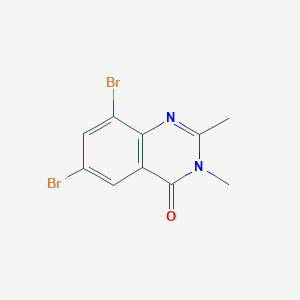
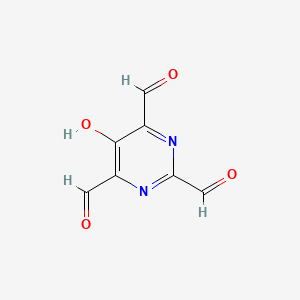
![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)
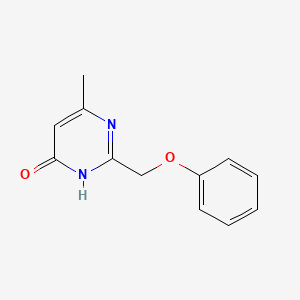
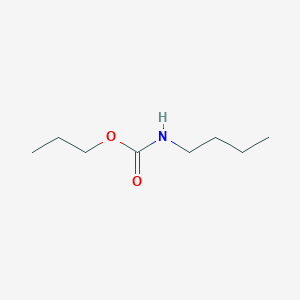
![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)

